molecular formula C11H16N2 B11807523 3-Methyl-4-(piperidin-2-yl)pyridine

3-Methyl-4-(piperidin-2-yl)pyridine

Cat. No.: B11807523
M. Wt: 176.26 g/mol
InChI Key: QFOJJUVROIASLT-UHFFFAOYSA-N
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Description

3-Methyl-4-(piperidin-2-yl)pyridine is a heterocyclic compound that features both a pyridine and a piperidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of both pyridine and piperidine rings in its structure makes it a versatile scaffold for the development of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(piperidin-2-yl)pyridine typically involves the formation of the piperidine ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-methylpyridine with a suitable piperidine derivative can be catalyzed by acids or bases to form the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(piperidin-2-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-4-(piperidin-2-yl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as an anti-cancer or anti-inflammatory agent.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(piperidin-2-yl)pyridine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of both pyridine and piperidine rings in its structure. This dual-ring system provides a versatile scaffold for the development of various biologically active molecules, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

3-methyl-4-piperidin-2-ylpyridine

InChI

InChI=1S/C11H16N2/c1-9-8-12-7-5-10(9)11-4-2-3-6-13-11/h5,7-8,11,13H,2-4,6H2,1H3

InChI Key

QFOJJUVROIASLT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)C2CCCCN2

Origin of Product

United States

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